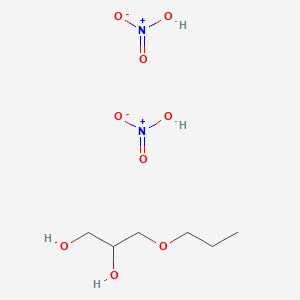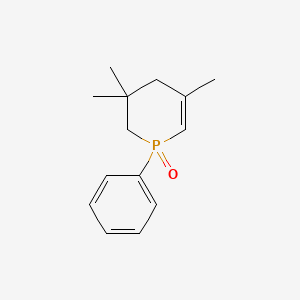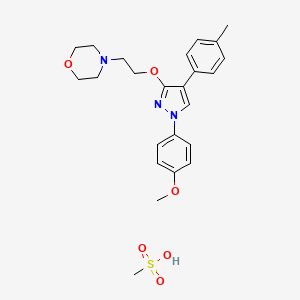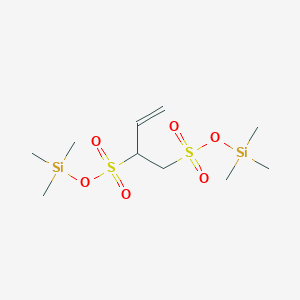
2-Chloro-4,5-dimethyl-1,3,2-dioxarsolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,5-dimethyl-1,3,2-dioxarsolane is an organoarsenic compound characterized by the presence of a dioxarsolane ring with chlorine and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-dimethyl-1,3,2-dioxarsolane typically involves the reaction of arsenic trichloride with 2,3-dimethyl-1,3-butadiene in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the dioxarsolane ring. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-dimethyl-1,3,2-dioxarsolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form arsenic-containing oxides, which may have different chemical properties.
Reduction Reactions: Reduction of the compound can lead to the formation of arsenic hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and reducing agents such as lithium aluminum hydride. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include substituted dioxarsolanes, arsenic oxides, and arsenic hydrides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4,5-dimethyl-1,3,2-dioxarsolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of organoarsenic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: It may be used in the synthesis of specialized materials or as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-dimethyl-1,3,2-dioxarsolane involves its interaction with molecular targets such as enzymes and proteins. The chlorine atom can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The dioxarsolane ring structure also plays a role in stabilizing the compound and facilitating its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: This compound has a similar dioxaphospholane ring structure but contains phosphorus instead of arsenic.
4-Chloromethyl-2,2-dimethyl-1,3-dioxolane: This compound features a dioxolane ring with chlorine and methyl substituents but lacks the arsenic atom.
Uniqueness
2-Chloro-4,5-dimethyl-1,3,2-dioxarsolane is unique due to the presence of arsenic in its structure, which imparts distinct chemical properties and reactivity compared to similar compounds containing phosphorus or other elements. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
63087-43-4 |
|---|---|
Molecular Formula |
C4H8AsClO2 |
Molecular Weight |
198.48 g/mol |
IUPAC Name |
2-chloro-4,5-dimethyl-1,3,2-dioxarsolane |
InChI |
InChI=1S/C4H8AsClO2/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3 |
InChI Key |
WMKBIJQDUVVKBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O[As](O1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Nitrophenyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14518992.png)
![(2'-Ethenyl[1,1'-biphenyl]-2-yl)(phenyl)methanone](/img/structure/B14519000.png)

![2-Propen-1-one, 1-[2-(acetyloxy)-4-methoxyphenyl]-3-phenyl-](/img/structure/B14519019.png)

![4-Chloro-3,3-dimethyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14519031.png)

![4,4'-(Butane-1,4-diyl)bis[2,2,6,6-tetramethyl-1-(octyloxy)piperidine]](/img/structure/B14519036.png)




![1,1,2-Trichloro-4-({2-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]ethyl}sulfanyl)but-1-en-3-yne](/img/structure/B14519061.png)
